molecular formula C10H21NO B13215361 1-(4-Methylpiperidin-1-yl)butan-2-ol

1-(4-Methylpiperidin-1-yl)butan-2-ol

Cat. No.: B13215361
M. Wt: 171.28 g/mol
InChI Key: PGKWQNPYYBMJRB-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)butan-2-ol is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperidin-1-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with butan-2-one under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperidin-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)butan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain biologically active amines.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylpiperidine: A structural analog with similar properties.

    Butan-2-ol: A simpler alcohol that shares some chemical reactivity.

    Piperidine: The parent compound from which 1-(4-Methylpiperidin-1-yl)butan-2-ol is derived.

Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a butanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)butan-2-ol

InChI

InChI=1S/C10H21NO/c1-3-10(12)8-11-6-4-9(2)5-7-11/h9-10,12H,3-8H2,1-2H3

InChI Key

PGKWQNPYYBMJRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCC(CC1)C)O

Origin of Product

United States

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